molecular formula C21H24N2O7 B143697 Dehydro nimodipine CAS No. 85677-93-6

Dehydro nimodipine

Cat. No. B143697
Key on ui cas rn: 85677-93-6
M. Wt: 416.4 g/mol
InChI Key: SJJUCKCPGPCJQM-UHFFFAOYSA-N
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Patent
US04497821

Procedure details

6.8 g of chromium(VI) oxide were added in portions to a boiling solution of 41.8 g (100 mmols) of isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate in 160 ml of glacial acetic acid. The mixture was then heated under reflux for a further 30 minutes and, after cooling down, poured into ammoniacal ice-water. The mixture was extracted with chloroform and the extracts, after drying over sodium sulphate, were evaporated in vacuo. 35.9 g (86% of theory) of an oil resulted.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:30])=[C:5]([C:23]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[O:24])[CH:6]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:7]=1[C:8]([O:10][CH:11]([CH3:13])[CH3:12])=[O:9]>C(O)(=O)C.[O-2].[Cr+6].[O-2].[O-2]>[CH3:1][C:2]1[C:7]([C:8]([O:10][CH:11]([CH3:13])[CH3:12])=[O:9])=[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-:22])=[O:21])[CH:15]=2)[C:5]([C:23]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[O:24])=[C:4]([CH3:30])[N:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
41.8 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
6.8 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling down
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts, after drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
35.9 g (86% of theory) of an oil resulted

Outcomes

Product
Name
Type
Smiles
CC1=NC(=C(C(=C1C(=O)OC(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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